![molecular formula C17H16N2O3S B5586075 methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)
methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, carbonation of specific lithium salts, and subsequent coupling reactions to introduce specific functional groups. For instance, a compound was synthesized by the reaction of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing a method relevant for generating compounds with similar structural features (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details such as hydrogen-bonded chains and sheets, as well as the polarized molecular-electronic structure of these molecules (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds often result in the formation of complex structures through processes like hydrogen bonding. The reactions can lead to the formation of sheets or chains of molecules, depending on the specific substituents and the conditions under which the reactions occur (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, have significant implications for their behavior in different environments. The presence of strong intramolecular hydrogen bonds, for instance, can influence the compound's stability and solubility (Kovalenko et al., 2019).
properties
IUPAC Name |
methyl 4-[(4-methylbenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-5-12(6-4-11)15(20)19-17(23)18-14-9-7-13(8-10-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUNBMMSTZWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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